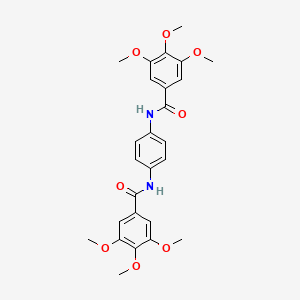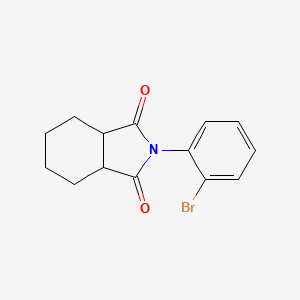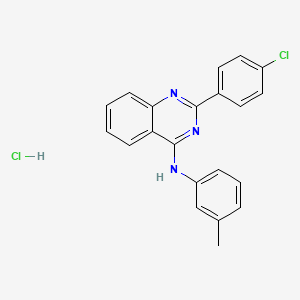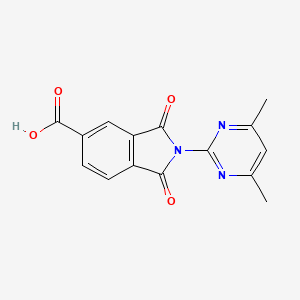
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. The ability of DPI to inhibit NADPH oxidase has led to its use in a variety of experimental settings, where it has been shown to have a range of biochemical and physiological effects.
作用機序
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid works by inhibiting the activity of NADPH oxidase, an enzyme that is responsible for generating ROS in cells. By blocking the activity of NADPH oxidase, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can reduce the levels of ROS in cells, which can have a range of downstream effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. In addition, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have potential applications in the treatment of a range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is that it is a potent and specific inhibitor of NADPH oxidase, which allows researchers to study the role of this enzyme in a variety of physiological processes. However, one limitation of using 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including:
1. Further studies of the biochemical and physiological effects of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including its potential applications in the treatment of a range of diseases.
2. Development of new analogs of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid that have improved potency and specificity for NADPH oxidase inhibition.
3. Studies of the role of NADPH oxidase in a variety of physiological processes, including immune function, cardiovascular disease, and neurodegenerative disorders.
4. Investigation of the potential use of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other drugs or therapies for the treatment of various diseases.
5. Development of new methods for synthesizing 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid and other related compounds, which could help to improve the efficiency and scalability of production.
合成法
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a variety of methods, including reaction of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product can be purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cell signaling pathways. In particular, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to be a useful tool for studying the role of NADPH oxidase in a variety of physiological processes, including immune function and cardiovascular disease.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-7-5-8(2)17-15(16-7)18-12(19)10-4-3-9(14(21)22)6-11(10)13(18)20/h3-6H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKBOXPKGZRSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
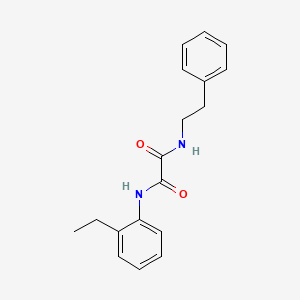
![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)
![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)
